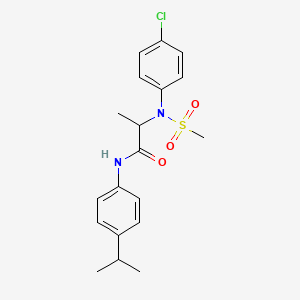![molecular formula C20H23BrN2O3S B4174669 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide
説明
1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide, also known as BPP-3, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-3 is a piperidinecarboxamide derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive candidate for further investigation.
作用機序
1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide acts as a selective inhibitor of the sigma-1 receptor, which is a chaperone protein that is involved in several cellular processes, including calcium signaling, lipid metabolism, and protein folding. The sigma-1 receptor has been implicated in various pathological conditions, including neuropathic pain, depression, and addiction. By inhibiting the sigma-1 receptor, 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide may have therapeutic effects on these conditions.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, which may contribute to its potential as a treatment for addiction and depression. 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as neuropathic pain.
実験室実験の利点と制限
One advantage of using 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and investigate its role in various pathological conditions. However, one limitation of using 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide is its relatively low potency compared to other sigma-1 receptor inhibitors. This may require higher concentrations of the compound to be used in experiments, which could potentially lead to non-specific effects.
将来の方向性
There are several potential future directions for research on 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide. One area of interest is the development of more potent sigma-1 receptor inhibitors based on the structure of 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide. Another potential direction is the investigation of 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide as a treatment for other conditions, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide and its potential therapeutic applications.
科学的研究の応用
1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is the use of 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide as a treatment for neuropathic pain. In a study published in the Journal of Medicinal Chemistry, 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide was shown to be a potent and selective inhibitor of the sigma-1 receptor, which has been implicated in the development of neuropathic pain. Other studies have investigated the use of 1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide as a treatment for depression, anxiety, and addiction.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-18-8-10-19(11-9-18)27(25,26)23-14-4-7-17(15-23)20(24)22-13-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIUKNCUHAXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174587.png)


![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4174600.png)
![N-{7-[(2-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-methoxybenzamide](/img/structure/B4174603.png)
![2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174614.png)
![2-fluoro-5-[4-(2-furoyl)-1-piperazinyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174615.png)
![2-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4174619.png)
![methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4174623.png)
![N-(4-ethylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4174647.png)
![ethyl 6-amino-5-cyano-8'-ethyl-2,4',4',6'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4174648.png)
![12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174671.png)